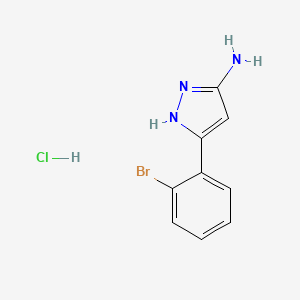

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

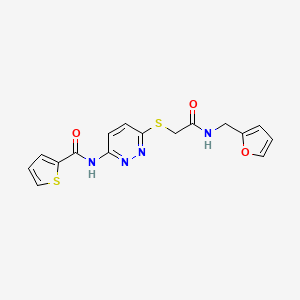

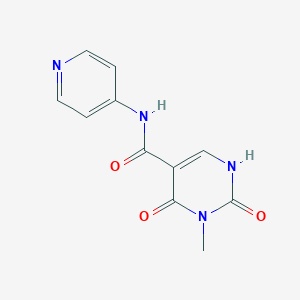

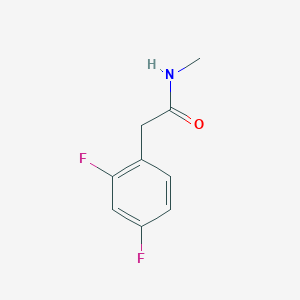

The compound “3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride” is a type of organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a bromophenyl group, which is a type of aryl halide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-bromophenylhydrazine hydrochloride have been synthesized through methods like diazotization, reduction, purification, and salification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 2-Bromophenylhydrazine hydrochloride has a molecular weight of 223.498 Da .Scientific Research Applications

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride has been used in a wide range of scientific research applications, including studies of enzyme structure and function, drug metabolism, and biochemical and physiological effects of drugs and hormones. It has been used to study the mechanism of action of drugs and hormones, as well as to study the effects of drugs on enzyme activity. This compound has also been used to study the effects of drugs on neurotransmitter and hormone levels, as well as to study the effects of drugs on the body’s response to stress.

Mechanism of Action

Target of Action

Similar compounds such as 5-amino-pyrazoles have been reported to have diverse applications in pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that the bromophenyl group in the compound could potentially undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could facilitate the interaction of the compound with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of organoboron reagents with organic halides or triflates using a palladium catalyst, which could potentially be a part of the compound’s biochemical pathway.

Result of Action

Given the potential involvement of the compound in sm cross-coupling reactions , it could potentially influence carbon-carbon bond formation in biological systems.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical entities could potentially influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reactions that the compound might be involved in are known to be influenced by these factors .

Advantages and Limitations for Lab Experiments

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a useful tool for studying the structure and function of enzymes involved in drug metabolism, as well as for studying the biochemical and physiological effects of drugs and hormones. It is also a useful tool for studying the mechanism of action of drugs and hormones, as well as for studying the effects of drugs on enzyme activity. However, this compound has some limitations, such as its instability in aqueous solutions and its tendency to form unstable complexes with other compounds.

Future Directions

There are several potential future directions for the use of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride in scientific research. These include further studies of its effects on drug metabolism, its effects on the body’s response to stress, and its potential use as a tool to study the structure and function of enzymes involved in drug metabolism. In addition, there is potential for the use of this compound in the development of new drugs and therapies, as well as in the development of new methods for studying drug metabolism. Finally, this compound could be used to study the effects of drugs on neurotransmitter and hormone levels, as well as to study the effects of drugs on the body’s response to stress.

Synthesis Methods

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is synthesized by the reaction of 2-bromophenylhydrazine hydrochloride with 5-amino-1H-pyrazole-3-carboxylic acid in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in a stepwise manner, with the formation of a 2-bromophenylhydrazone intermediate. The reaction is complete in approximately 3 hours.

properties

IUPAC Name |

5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMUANNWXBSNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2949160.png)

![4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid](/img/structure/B2949161.png)

![1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949162.png)

![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949172.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2949173.png)

![N2,N4-bis(benzo[d][1,3]dioxol-5-yl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2949181.png)